Home > Products > Screening Compounds P55347 > Apremilast, (+/-)-
Apremilast, (+/-)- - 253168-86-4

Apremilast, (+/-)-

Catalog Number: EVT-259731
CAS Number: 253168-86-4
Molecular Formula: C22H24N2O7S
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apremilast, (+/-)- is a selective phosphodiesterase 4 (PDE4) inhibitor, a class of enzymes responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) [, , ]. cAMP plays a crucial role in regulating various cellular processes, including inflammation []. As a PDE4 inhibitor, Apremilast, (+/-)- elevates intracellular cAMP levels, modulating the expression of inflammatory mediators, thereby exhibiting anti-inflammatory properties [, , ].

Apremilast, (+/-)- is a small molecule [], administered orally [, , ]. It has gained significant attention for its role in managing various inflammatory conditions, particularly psoriasis and psoriatic arthritis [, , ].

Future Directions
  • Expanding research into its effectiveness in managing other inflammatory diseases beyond psoriasis and psoriatic arthritis. This could include further investigation in Behçet's syndrome, hidradenitis suppurativa, and other conditions where preliminary data shows potential benefit [, , ].
  • Understanding the long-term efficacy and safety of Apremilast, (+/-)- in both approved and off-label uses. Long-term studies are crucial for evaluating the sustained effects and potential delayed adverse events associated with the drug [, , ].
  • Investigating the role of Apremilast, (+/-)- in combination therapies. Research could explore its potential synergistic effects when combined with other medications for enhanced therapeutic outcomes in various conditions [].
  • Exploring the potential of Apremilast, (+/-)- in cancer treatment. Further studies are necessary to validate its observed apoptotic effects in colorectal cancer cells and explore its applicability in other cancer types [].
  • Developing a predictive model for personalized Apremilast, (+/-)- therapy. Research focusing on pharmacogenomics could identify genetic markers associated with treatment response, enabling personalized treatment strategies [].

Methotrexate

Compound Description: Methotrexate is a disease-modifying antirheumatic drug (DMARD) with immunosuppressive properties. It is commonly used to treat various inflammatory conditions, including psoriasis and psoriatic arthritis. [, , , , , , ]

Relevance: Methotrexate is often used as a first-line treatment for psoriatic arthritis and moderate to severe psoriasis. [, , ] It is structurally unrelated to Apremilast, (+/-)-, but both are used in similar patient populations. Several papers discuss the use of Apremilast, (+/-)-, in patients who have failed to respond to or tolerate methotrexate. [, , , ] Some studies have also investigated the combination therapy of Apremilast, (+/-)-, with methotrexate. [, ]

Infliximab

Compound Description: Infliximab is a tumor necrosis factor-alpha (TNF-α) inhibitor classified as a biologic DMARD. It is used to treat various inflammatory conditions, including psoriatic arthritis and moderate to severe plaque psoriasis. [, , ]

Etanercept

Compound Description: Etanercept is another TNF-α inhibitor classified as a biologic DMARD. It is used to treat various inflammatory conditions, including psoriatic arthritis and psoriasis. [, , ]

Relevance: Similar to Apremilast, (+/-)-, etanercept is indicated for the treatment of psoriatic arthritis and psoriasis. [, , ] Both drugs modulate inflammatory responses, but they have distinct mechanisms of action. Etanercept directly targets TNF-α, while Apremilast, (+/-)-, inhibits PDE4. [, ]

Adalimumab

Compound Description: Adalimumab is a TNF-α inhibitor and a biologic DMARD used to treat various inflammatory diseases, including psoriatic arthritis and moderate to severe plaque psoriasis. [, , ]

Ustekinumab

Compound Description: Ustekinumab is a biologic agent that targets interleukin (IL)-12 and IL-23, key cytokines involved in the pathogenesis of psoriasis and psoriatic arthritis. It is used to treat moderate to severe plaque psoriasis and active psoriatic arthritis. [, , ]

Relevance: Similar to Apremilast, (+/-)-, ustekinumab is indicated for both psoriasis and psoriatic arthritis. [, , ] They differ in their targets within the inflammatory cascade. Ustekinumab directly binds to IL-12 and IL-23, while Apremilast, (+/-)-, inhibits PDE4, indirectly affecting the expression of various cytokines, including IL-12, IL-17, and IL-23. [, ]

Secukinumab

Compound Description: Secukinumab is an IL-17A inhibitor classified as a biologic agent and used for treating moderate to severe plaque psoriasis and psoriatic arthritis. [, , ]

Relevance: Secukinumab shares a similar therapeutic indication with Apremilast, (+/-)-, being used to treat both psoriasis and psoriatic arthritis. [, , ] They differ in their targets within the inflammatory pathway. Secukinumab specifically inhibits IL-17A, while Apremilast, (+/-)-, indirectly modulates a broader range of cytokines, including IL-17. [, ]

Ixekizumab

Compound Description: Ixekizumab is another IL-17A inhibitor, similar to secukinumab, indicated for the treatment of moderate to severe plaque psoriasis and psoriatic arthritis. [, ]

Brodalumab

Compound Description: Brodalumab is an IL-17 receptor antagonist indicated for moderate to severe plaque psoriasis treatment. []

Golimumab

Compound Description: Golimumab is a TNF-α inhibitor, classified as a biologic agent, used for treating various inflammatory conditions, including psoriatic arthritis. []

Certolizumab Pegol

Compound Description: Certolizumab pegol is a TNF-α inhibitor and a biologic agent used in treating inflammatory conditions like psoriatic arthritis. []

Tofacitinib

Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor, a class of drugs that interfere with intracellular signaling pathways involved in inflammation. It is used to treat psoriatic arthritis and plaque psoriasis. [, , ]

Apremilast Analogs

Compound Description: LY2775240 is a highly selective and potent PDE4 inhibitor being investigated for inflammatory disorders, including psoriasis. []

Relevance: LY2775240 and Apremilast, (+/-)-, share a similar mechanism of action by inhibiting PDE4, leading to the modulation of inflammatory responses. [] LY2775240 is being investigated as a potential therapeutic option for similar conditions as Apremilast, (+/-)-, including psoriasis. []

Ciclosporin

Compound Description: Ciclosporin is an immunosuppressant that inhibits T cell activation. It is used to treat various inflammatory and autoimmune conditions, including psoriasis. []

Acitretin

Compound Description: Acitretin is a retinoid used to treat severe psoriasis. [, ] It works by normalizing keratinocyte proliferation and differentiation.

Relevance: Acitretin and Apremilast, (+/-)-, are both systemic treatments for psoriasis, particularly in moderate to severe cases. [, ] They have distinct mechanisms of action and different side effect profiles.

Dimethyl Fumarate

Compound Description: Dimethyl fumarate is an oral medication used to treat psoriasis. Its mechanism of action is not fully understood, but it is thought to involve modulating immune cell function. []

Relevance: Both dimethyl fumarate and Apremilast, (+/-)-, are oral medications for psoriasis. [] They are structurally unrelated and have different mechanisms of action.

Guselkumab

Compound Description: Guselkumab is a biologic agent targeting IL-23, a key cytokine involved in the pathogenesis of psoriasis. []

Relevance: Guselkumab and Apremilast, (+/-)-, both modulate the inflammatory cascade in psoriasis. [] Guselkumab directly targets IL-23, while Apremilast, (+/-)-, indirectly reduces IL-23 expression through PDE4 inhibition. []

Risankizumab

Compound Description: Risankizumab is another IL-23 inhibitor, similar to guselkumab, used for treating moderate to severe plaque psoriasis. []

Relevance: Risankizumab and Apremilast, (+/-)-, share a target within the inflammatory pathway in psoriasis, with risankizumab directly inhibiting IL-23 and Apremilast, (+/-)-, indirectly reducing its expression through PDE4 inhibition. []

Tildrakizumab

Compound Description: Tildrakizumab is an IL-23 inhibitor used to treat moderate to severe plaque psoriasis. []

Source and Classification

Apremilast is classified as a phosphodiesterase 4 inhibitor and falls under the category of anti-inflammatory agents. It was developed by Celgene Corporation and received approval from the U.S. Food and Drug Administration in 2014. The compound is synthesized through various chemical methods that ensure high purity and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Apremilast has been explored through multiple methodologies, including:

Molecular Structure Analysis

Structure and Data

The molecular structure of Apremilast can be depicted as follows:

  • Molecular Formula: C_22H_27N_3O_5S
  • Molecular Weight: 459.54 g/mol
  • Structural Features: The compound features an isoindolinone core with a dioxo group, an acetamide moiety, and a sulfonyl group attached to an ethoxy-substituted aromatic ring.

Apremilast Structure (Note: Replace with actual image link if needed)

Chemical Reactions Analysis

Reactions and Technical Details

Apremilast undergoes various chemical reactions during its synthesis, including:

  • Condensation Reactions: The formation of Apremilast often involves condensation between amino-substituted phthalic anhydride derivatives and primary amines .
  • Hydrogenation: Catalytic hydrogenation is utilized to convert specific precursors into the desired chiral amine forms necessary for Apremilast synthesis .
  • Purification Techniques: Following synthesis, purification is typically achieved through high-performance liquid chromatography (HPLC) or crystallization techniques using solvents like acetone and ethanol to isolate pure Apremilast .
Mechanism of Action

Process and Data

Apremilast exerts its therapeutic effects by inhibiting phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, Apremilast modulates inflammatory responses through:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Apremilast exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 130°C to 135°C, indicating its solid-state characteristics at room temperature.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Apremilast is primarily used in clinical settings for:

  • Psoriasis Treatment: It helps manage moderate to severe plaque psoriasis.
  • Psoriatic Arthritis Management: Used as a disease-modifying antirheumatic drug to alleviate symptoms.

Additionally, ongoing research explores its potential applications in other inflammatory diseases such as Crohn's disease and ulcerative colitis due to its immunomodulatory effects.

Properties

CAS Number

253168-86-4

Product Name

Apremilast, (+/-)-

IUPAC Name

N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide

Molecular Formula

C22H24N2O7S

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)

InChI Key

IMOZEMNVLZVGJZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC

Solubility

Soluble in DMSO

Synonyms

Apremilast (+/-)-,

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.